molecular formula C20H12N2O2 B346661 2,3-Di(2-furanyl)benzo[g]quinoxaline CAS No. 476635-95-7

2,3-Di(2-furanyl)benzo[g]quinoxaline

Cat. No.: B346661
CAS No.: 476635-95-7
M. Wt: 312.3g/mol
InChI Key: MTWHFYCTTLPMIS-UHFFFAOYSA-N
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Description

Contextualization within Polycyclic Aromatic Heterocycles and Diazine Systems

2,3-Di(2-furanyl)benzo[g]quinoxaline belongs to the broad class of polycyclic aromatic heterocycles (PAHs), which are organic compounds containing multiple aromatic rings, at least one of which includes an atom other than carbon, known as a heteroatom. chemspider.comnih.gov The incorporation of heteroatoms like nitrogen, oxygen, or sulfur into the carbon framework of polycyclic aromatic hydrocarbons dramatically influences their electronic structure, solubility, and intermolecular interactions.

Specifically, this compound is a diazine, containing a pyrazine (B50134) ring—a six-membered ring with two nitrogen atoms at positions 1 and 4. The pyrazine ring is fused to a naphthalene (B1677914) system, forming the benzo[g]quinoxaline (B1338093) core. Quinoxalines are noted for their electron-accepting (n-type) character due to the presence of the nitrogen atoms, making them valuable components in organic electronics. nih.gov The electrochemical reduction of related pyrazino[2,3-g]quinoxalines has been shown to involve the successive formation of stable radical anions and even tetraanions, highlighting the ability of the diazine system to accept and stabilize electrons. researchgate.netmdpi.com

The Benzo[g]quinoxaline Core as a Versatile Building Block for Functional Materials

The benzo[g]quinoxaline unit is an extended, planar chromophore that has attracted considerable attention as a building block for functional materials, particularly in the realm of organic light-emitting diodes (OLEDs) and organic semiconductors. nih.govslideshare.net Its large, rigid, and planar structure promotes significant π-π stacking interactions in the solid state, which is crucial for efficient charge transport. nih.gov The fusion of the quinoxaline (B1680401) with an additional benzene (B151609) ring (from the naphthalene moiety) extends the π-conjugation compared to simpler quinoxalines. This extension typically leads to a red-shift in the material's absorption and emission spectra. nih.gov

The versatility of the benzo[g]quinoxaline core is further enhanced by the chemical reactivity of its pyrazine ring. The 2 and 3 positions are readily functionalized through condensation reactions, allowing for the strategic attachment of various substituents to fine-tune the molecule's optoelectronic properties. researchgate.netresearchgate.net For instance, attaching different aryl groups at these positions can modify the dihedral angle between the substituent and the core, influencing molecular packing and solid-state luminescence. nih.gov This tunability makes the benzo[g]quinoxaline scaffold a prime candidate for developing new ligands for phosphorescent metal complexes and as active components in organic thin-film transistors. nih.govresearchgate.net

Rationale for Furan (B31954) Moiety Integration at the 2,3-Positions of Benzo[g]quinoxaline

The choice to append furan rings at the 2,3-positions of the benzo[g]quinoxaline core is a deliberate design strategy aimed at modulating its material properties. Furan is a five-membered aromatic heterocycle containing an oxygen atom. Its integration into π-conjugated systems offers several advantages.

Electronic Effects : Furan is an electron-rich heterocycle. Its incorporation can enhance the electron-donating character of the substituents, creating a donor-acceptor (D-A) type structure within the molecule, where the furan acts as a donor and the quinoxaline core as an acceptor. Such D-A systems are known to exhibit intramolecular charge transfer (ICT) transitions, which are sensitive to the surrounding environment and can lead to interesting photophysical phenomena. researchgate.net

Photophysical Tuning : The substitution with furan moieties is expected to yield materials with strong luminescence. Due to the lower atomic number of oxygen, furan-containing compounds are less susceptible to the "heavy atom effect," which can quench fluorescence by promoting intersystem crossing to the triplet state. This often results in furan derivatives having higher photoluminescence quantum yields (PLQY) compared to their thiophene (B33073) counterparts. rsc.org Studies on related furo[2,3-b]quinoxaline (B11915687) systems have demonstrated their potential as highly efficient deep blue fluorescent materials for OLEDs. researchgate.net

Overview of Research Significance and Academic Trajectories in Furan-Substituted Quinoxalines

Research into furan-substituted quinoxalines is driven by the quest for high-performance organic electronic materials. The academic trajectory follows a logical progression from molecular design and synthesis to detailed characterization and device fabrication. A common synthetic route for such compounds is the condensation reaction between a 1,2-diamine (naphthalene-2,3-diamine in this case) and a 1,2-dicarbonyl compound (1,2-di(furan-2-yl)ethane-1,2-dione, also known as furil). nih.govresearchgate.net

The primary research significance lies in establishing structure-property relationships. Scientists investigate how the introduction of furan, as opposed to other groups like phenyl or thienyl, systematically alters the key characteristics of the benzo[g]quinoxaline core. This includes detailed studies of their photophysical and electrochemical properties. For instance, the thiophene analog, 2,3-di(2-thienyl)quinoxaline, has been studied for its ability to form low bandgap polymers with stable p- and n-doping capabilities, making it suitable for various optoelectronic devices. researchgate.net Similar investigations into the furan derivative are crucial to map out its potential. The ultimate goal is to leverage these fundamental properties to create materials for specific applications, such as emitters in OLEDs, channels in field-effect transistors, or components in organic solar cells.

Data Tables

To illustrate the properties of the constituent parts of this compound, the following tables present data for related compounds.

Table 1: Physicochemical Properties of a Related Benzo[g]quinoxaline Derivative Data for 2,3-Diethylbenzo[g]quinoxaline

Property Value Reference
Molecular Formula C₁₆H₁₆N₂ nih.gov
Melting Point 138 °C (411 K) nih.gov
Synthesis Method Condensation of 1,2-naphthalenediamine with hexanedione nih.gov

Table 2: Optoelectronic Properties of Analogous Furan- and Thiophene-Substituted Heterocycles This table provides a comparison to highlight the influence of furan and thiophene on electronic properties.

Compound HOMO (eV) LUMO (eV) Band Gap (eV) Key Application Area Reference
Dibenzo[f,h]furo[2,3-b]quinoxaline (diBFQ) -6.01 -2.69 3.32 Blue OLED Emitter researchgate.net
Poly[2,3-di(2-thienyl)quinoxaline] - - Low Polymer Semiconductor researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

476635-95-7

Molecular Formula

C20H12N2O2

Molecular Weight

312.3g/mol

IUPAC Name

2,3-bis(furan-2-yl)benzo[g]quinoxaline

InChI

InChI=1S/C20H12N2O2/c1-2-6-14-12-16-15(11-13(14)5-1)21-19(17-7-3-9-23-17)20(22-16)18-8-4-10-24-18/h1-12H

InChI Key

MTWHFYCTTLPMIS-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C(=CC2=C1)N=C(C(=N3)C4=CC=CO4)C5=CC=CO5

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)N=C(C(=N3)C4=CC=CO4)C5=CC=CO5

Origin of Product

United States

Computational and Theoretical Studies of 2,3 Di 2 Furanyl Benzo G Quinoxaline Electronic Structure and Properties

Density Functional Theory (DFT) Calculations for Ground State Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. jmaterenvironsci.comresearchgate.netnih.gov It offers a balance between accuracy and computational cost, making it suitable for medium to large-sized organic compounds. researchgate.net DFT calculations are used to optimize molecular geometries to their lowest energy state and to derive various electronic properties such as the distribution of electrons and the energies of molecular orbitals. For benzo[g]quinoxaline (B1338093) derivatives, these calculations provide fundamental insights into their stability, reactivity, and potential applications in materials science.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgnih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.comirjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. wikipedia.orgschrodinger.com A small gap suggests that the molecule can be easily excited, indicating high chemical reactivity and lower kinetic stability. irjweb.com Conversely, a large energy gap implies high stability. irjweb.com This gap is instrumental in understanding the electronic transitions and optical properties of a molecule. schrodinger.comajchem-a.com For instance, the lowest energy electronic excitation possible in a molecule generally corresponds to the HOMO-LUMO gap. schrodinger.com

While specific data for 2,3-Di(2-furanyl)benzo[g]quinoxaline is not available, studies on analogous 2,3-diphenylquinoxaline (B159395) derivatives provide valuable insights. d-nb.inforesearchgate.net DFT calculations on these related compounds have been used to determine their HOMO-LUMO energies and corresponding energy gaps, which are crucial for assessing their potential in applications like organic solar cells. d-nb.info

Table 1: Theoretical Properties of Structurally Related 2,3-disubstituted quinoxaline (B1680401) derivatives. Data is illustrative and based on published values for analogous compounds.
CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Derivative 1-5.60-3.042.56
Derivative 2-5.83-3.162.67

Data sourced from a study on 2,3-diphenylquinoxaline derivatives and is intended for illustrative purposes. d-nb.inforesearchgate.net

These maps are invaluable for predicting how a molecule will interact with other reagents, substrates, or biological targets. For instance, nucleophilic regions indicated by negative electrostatic potential are prone to attack by electrophiles, and vice versa. researchgate.net While specific ESP maps for this compound have not been detailed in the available literature, this technique is standard in the computational analysis of quinoxaline derivatives to pinpoint reactive sites. researchgate.net

Mulliken population analysis is a method used to estimate the partial atomic charges within a molecule from computational chemistry calculations. uni-muenchen.dewikipedia.org This analysis partitions the total electron population among the different atoms, providing a picture of the charge distribution. uni-muenchen.dechemrxiv.org The calculated atomic charges can influence properties like the dipole moment and molecular polarizability and are useful in qualitative predictions of reactivity. jmaterenvironsci.com For example, atoms with a significant negative charge are likely sites for electrophilic attack. researchgate.net

However, it is a well-documented limitation that Mulliken charges are highly sensitive to the choice of the basis set used in the calculation, which can sometimes lead to unphysical results. uni-muenchen.dewikipedia.org Despite this, it remains a widely used tool for gaining a qualitative understanding of charge distribution. q-chem.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying molecules in their electronically excited states. nih.gov It is widely used to predict electronic absorption spectra by calculating the energies of vertical transitions from the ground state to various excited states. researchgate.net This allows for the theoretical determination of absorption maxima (λmax), which can then be compared with experimental UV-Vis spectra.

TD-DFT calculations can predict the wavelengths at which a molecule will absorb light. For example, in studies of complex 2,3-diphenylquinoxaline derivatives, TD-DFT has been used to calculate their theoretical UV-Vis spectra. d-nb.inforesearchgate.net These studies show that such molecules exhibit broad absorption peaks, often in the visible light region, which is a key characteristic for applications in dyes and photovoltaic materials. d-nb.info Research on related benzo[g]quinoxaline-based copper(I) complexes has shown strong absorption at wavelengths up to 700 nm, highlighting the tunability of the electronic structure of this core. torvergata.it The specific absorption maxima of this compound would be determined by the precise energies of its electronic transitions from the ground state to various excited states.

Understanding the nature of the excited states is crucial for photochemistry and materials science. Electronic transitions in aromatic and heterocyclic molecules like quinoxalines are often characterized as π-π* transitions, where an electron is promoted from a π bonding orbital to a π* antibonding orbital. d-nb.info

Another important phenomenon is Intramolecular Charge Transfer (ICT), where photoexcitation causes a significant shift of electron density from an electron-donating part of the molecule to an electron-accepting part. researchgate.netdntb.gov.ua In donor-acceptor type molecules based on a quinoxaline core, absorption spectra often show distinct ICT transitions. researchgate.net

A detailed TD-DFT study on iridium complexes incorporating the closely related 2,3-diphenylbenzo[g]quinoxaline ligand provides a clear example. The analysis of the lowest-energy excited states revealed them to be a mixture of π-π* transitions and charge transfer events, including intraligand charge transfer (ILCT) and metal-to-ligand charge transfer (MLCT). rsc.org For the standalone this compound ligand, the excited states would be dominated by π-π* and ICT characteristics, driven by the electron-rich furan (B31954) rings and the electron-accepting benzo[g]quinoxaline core.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Molecular Interactions

Molecular modeling and dynamics simulations are powerful computational tools used to investigate the three-dimensional structure, conformational flexibility, and intermolecular interactions of molecules like this compound. These methods provide insights into the dynamic behavior of the molecule, which is crucial for understanding its properties and potential applications.

Conformational Analysis:

The conformational landscape of this compound is primarily determined by the rotational freedom of the two furan rings relative to the rigid benzo[g]quinoxaline core. Molecular modeling techniques, such as energy minimization and conformational searches using molecular mechanics or quantum chemical methods, can be employed to identify the most stable conformations.

For instance, in a study on 2,3-diethylbenzo[g]quinoxaline, it was observed that the fused-ring system is nearly planar. However, the pendant methyl groups exhibited different orientations, with one lying close to the ring plane and the other being significantly displaced nih.gov. A similar analysis of this compound would likely reveal that the planarity of the molecule is influenced by the dihedral angles between the furan rings and the quinoxaline moiety. The lowest energy conformers would be identified by systematically rotating these bonds and calculating the corresponding energy.

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time by solving Newton's equations of motion for the atoms in the system. researchgate.netnih.gov These simulations can reveal how the molecule flexes, vibrates, and interacts with its environment, such as a solvent or a biological receptor.

For quinoxaline derivatives, MD simulations can be used to:

Explore the conformational space and identify the most populated conformations at a given temperature.

Analyze the stability of different conformations and the energy barriers for conformational changes.

Simulate the interactions of the molecule with other molecules, which is particularly important for understanding its behavior in solution and its potential binding to target proteins.

In a study on quinoxaline cellulose derivatives, molecular dynamics simulations were performed to calculate binding free energies. researchgate.netnih.gov Similarly, for this compound, MD simulations could be used to study its interaction with DNA or specific enzymes, providing insights into its potential biological activity.

The following table presents a hypothetical summary of results from a conformational analysis of this compound, illustrating the type of data that would be generated.

Conformer Dihedral Angle (Furan1-Quinoxaline) Dihedral Angle (Furan2-Quinoxaline) Relative Energy (kcal/mol) Population (%)
125°30°0.065
225°150°1.220
3155°150°2.510
4155°30°3.85

Quantitative Structure-Property Relationship (QSPR) Modeling for Furan-Substituted Quinoxalines

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. researchgate.netdigitaloceanspaces.com These models are valuable for predicting the properties of new compounds without the need for experimental synthesis and testing.

For furan-substituted quinoxalines, QSPR models can be developed to predict a wide range of properties, including their electronic, optical, and biological activities. The development of a QSPR model typically involves the following steps:

Data Set Preparation: A diverse set of furan-substituted quinoxaline derivatives with experimentally measured properties is collected.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the molecule's structure, are calculated for each compound in the data set. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the experimental property.

Model Validation: The predictive ability of the developed QSPR model is assessed using various statistical parameters and external validation techniques.

Research on furan derivatives has utilized QSPR to analyze their corrosion inhibition properties. digitaloceanspaces.com This modeling correlates the inhibition efficiency with electronic properties like HOMO and LUMO energies, dipole moment, and hardness, calculated using Density Functional Theory (DFT). digitaloceanspaces.com Similarly, QSPR studies on quinoxaline derivatives have employed methods like genetic algorithms and simulated annealing for feature selection to predict anti-tubercular activities. nih.gov

The following table provides an example of the types of quantum-chemical descriptors that would be used in a QSPR study of furan-substituted quinoxalines.

Descriptor Symbol Description
Highest Occupied Molecular Orbital EnergyEHOMORelated to the electron-donating ability of the molecule.
Lowest Unoccupied Molecular Orbital EnergyELUMORelated to the electron-accepting ability of the molecule.
Energy GapΔEThe difference between ELUMO and EHOMO, indicating chemical reactivity.
Dipole MomentµA measure of the overall polarity of the molecule.
Absolute HardnessηResistance to change in electron distribution.
Absolute SoftnessσThe reciprocal of hardness, indicating the capacity to accept electrons.
ElectronegativityχThe ability of an atom to attract electrons.
Electrophilicity IndexωA measure of the electrophilic character of a molecule.

Photophysical Phenomena and Optoelectronic Behavior of 2,3 Di 2 Furanyl Benzo G Quinoxaline

Luminescence Properties and Emission Characteristics of 2,3-Di(2-furanyl)benzo[g]quinoxaline

The arrangement of aromatic and heterocyclic rings in this compound provides a robust scaffold for intriguing luminescent behaviors. The photophysical properties are dictated by the interplay between the electron-deficient quinoxaline (B1680401) core and the electron-rich furan (B31954) moieties.

Photoluminescence (PL) Emission Maxima and Quantum Yields

While specific photoluminescence quantum yield (PLQY) and emission maxima data for this compound are not extensively detailed in available literature, the properties of structurally analogous compounds provide valuable insights into its expected performance. For instance, related furoquinoxaline derivatives are known to be efficient emitters. A 2-phenylbenzo[g]furo[2,3-b]quinoxaline derivative has a reported absolute photoluminescence quantum yield of 9.2% in a dichloromethane solution and a significantly higher yield of 22.1% in solid powders rsc.org.

Other complex derivatives, such as those incorporating triphenylamine (B166846) donors fused to a 2-phenylfuro[2,3-b]quinoxaline acceptor, have demonstrated even higher efficiencies, with PLQYs reaching up to 100% as green fluorescence emitters rsc.org. Similarly, dibenzo[f,h]furo[2,3-b]quinoxaline scaffolds show highly efficient deep blue emission with PLQYs around 70-79% rsc.org. These findings suggest that the this compound core is a promising luminophore, likely exhibiting strong fluorescence.

Table 1: Photophysical Properties of Structurally Related Furoquinoxaline Derivatives

Compound Emission Color Photoluminescence Quantum Yield (PLQY) Medium
2-phenylbenzo[g]furo[2,3-b]quinoxaline derivative - 9.2% CH₂Cl₂ Solution
2-phenylbenzo[g]furo[2,3-b]quinoxaline derivative - 22.1% Solid Powder
Dibenzo[f,h]furo[2,3-b]quinoxaline (diBFQ) Deep Blue ~70% Not specified
3,6-bis(4-isopropylphenyl)-11-phenyldibenzo[f,h]furo[2,3-b]quinoxaline (dP-diBFQ) Deep Blue 79.1% Not specified
2-phenylfuro[2,3-b]quinoxaline-triphenylamine derivative (TPA-FQ) Green 79% Not specified

Solvatochromic Effects and Environmental Sensitivity of Emission

The emission profile of quinoxaline derivatives is often sensitive to the polarity of their environment, a phenomenon known as solvatochromism. Research on push-pull chromophores based on the 2,3-di(2-furyl) quinoxaline scaffold indicates that their absorption and emission spectral maxima, as well as quantum yields, undergo significant changes with respect to solvent polarity researchgate.net. This behavior is characteristic of molecules with a significant change in dipole moment between their ground and excited states.

For example, studies on other quinoxalinyl blue emitters show a pronounced redshift in emission from 417 nm in a less polar solvent to 442 nm in a more polar environment researchgate.net. This shift is attributed to the stabilization of the more polar excited state by polar solvent molecules researchgate.netmdpi.com. This sensitivity suggests that this compound could be a candidate for developing fluorescent probes that can report on the polarity of their microenvironment mdpi.comresearchgate.netnih.gov.

Aggregation-Induced Emission (AIE) and Solid-State Luminescence

Many conventional fluorophores suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases in the solid state or in aggregates. However, a class of molecules known as AIE-gens exhibits the opposite behavior: they are weakly emissive in solution but become highly luminescent upon aggregation mdpi.com.

While direct evidence for AIE in this compound is limited, several related quinoxaline derivatives display this property. A 2-phenylbenzo[g]furo[2,3-b]quinoxaline derivative was found to exhibit favorable aggregation-induced emissive enhancement behavior rsc.org. Other quinoxaline-based molecules also show non-typical aggregation-induced enhanced emission (AIEE), making them effective as deep blue light-emitting materials in the solid state researchgate.net. The mechanism often involves the restriction of intramolecular motions (such as rotations of substituent groups) in the aggregated state, which closes non-radiative decay pathways and enhances radiative emission mdpi.com.

Photochromism and Photoreactivity of Benzo[g]quinoxaline (B1338093) Systems

The benzo[g]quinoxaline framework is not only a luminophore but also a photoactive system capable of undergoing structural changes in response to light and other external stimuli.

Photodimerization Processes and Their Reversibility

Structurally similar to anthracenes, 2,3-diarylbenzo[g]quinoxaline derivatives are known to undergo [4+4] photocycloaddition reactions upon irradiation google.comsfu.ca. When 2,3-diphenylbenzo[g]quinoxaline is irradiated with 350 nm light, it forms a photodimer cdnsciencepub.com. This photodimerization process is reversible; the original monomers can be regenerated either through heating (thermolysis) or by irradiation with light of a different wavelength (photolysis) cdnsciencepub.com.

X-ray crystallography has confirmed a head-to-tail structure for the photodimer of 2,3-diphenylbenzo[g]quinoxaline google.com. This reversible photochemical reaction makes benzo[g]quinoxaline derivatives attractive candidates for applications in molecular switches, data storage, and self-healing materials, offering an alternative to classic anthracene-based systems cdnsciencepub.com.

External Stimuli Response and Photochemical Modulation

The electronic properties and, consequently, the photophysical behavior of benzo[g]quinoxaline systems can be modulated by various external stimuli. One significant example is halochromism, where the absorption and emission properties change in response to pH variations. A benzo[g]indolo[2,3-b]quinoxaline derivative has been shown to exhibit pronounced UV/Vis spectral responses upon protonation, allowing for the colorimetric detection of acid vapors rsc.org.

Furthermore, the inherent photoactivity of the quinoxaline core allows for its use in photoredox catalysis. Quinoxaline derivatives can act as potent electron acceptors, and their properties can be tuned by chemical modification mdpi.com. Evidence from studies on benzo[g]quinoxaline-5,10-diones suggests that some of their photoreactions proceed via a photoinduced electron-transfer process, highlighting their potential in light-driven chemical transformations mdpi.com.

Charge Carrier Transport and Mobility in Benzo[g]quinoxaline Derivatives

The efficiency of organic electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), is intrinsically linked to the charge carrier transport properties of the active organic semiconductor. This section explores both theoretical predictions and experimental evaluations of charge mobility in benzo[g]quinoxaline derivatives, with a specific focus on insights applicable to this compound.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful tool for predicting the charge transport characteristics of organic materials before their synthesis and device fabrication. These predictions are often based on key parameters such as the reorganization energy (λ) and the charge transfer integral (t). The reorganization energy quantifies the energy required for a molecule to adjust its geometry upon gaining or losing a charge, with lower values being desirable for efficient charge transport. The charge transfer integral describes the electronic coupling between adjacent molecules in the solid state, with higher values facilitating charge hopping.

While specific theoretical studies on the charge mobility of this compound are not extensively documented, research on structurally similar quinoxaline derivatives offers valuable insights. For instance, theoretical investigations of 2,3-diphenylquinoxaline (B159395) derivatives have highlighted the influence of substituent groups on the frontier molecular orbital (HOMO and LUMO) energy levels and, consequently, on the charge injection and transport properties. The introduction of furan rings, as in the case of this compound, is expected to modulate the electronic structure and packing motifs, thereby influencing the reorganization energy and transfer integrals. The electron-rich nature of the furan moieties could potentially enhance hole transport characteristics.

A comprehensive theoretical analysis would involve calculating the reorganization energies for both holes (λh) and electrons (λe) and determining the transfer integrals for various crystalline packing arrangements. Such calculations would enable the prediction of whether this compound is likely to be a p-type (hole-transporting), n-type (electron-transporting), or ambipolar semiconductor.

The ultimate validation of a material's charge transport properties comes from its performance in actual electronic devices. Organic field-effect transistors (OFETs) are standard platforms for experimentally determining the charge carrier mobility of organic semiconductors. In a typical OFET architecture, the organic semiconductor is deposited as a thin film, and its ability to conduct charge is measured under an applied electric field.

Although specific reports on the fabrication and characterization of OFETs based on this compound are scarce, the performance of other quinoxaline-based materials in OFETs provides a benchmark. For example, a novel donor-acceptor polymer incorporating a quinoxaline unit has demonstrated p-type semiconductor properties with a respectable hole mobility. The performance of such devices is highly dependent on the thin-film morphology, which is influenced by factors such as the deposition technique and substrate temperature.

The experimental evaluation of this compound in an OFET would involve the synthesis of the compound, followed by its deposition as a thin film on a suitable substrate with source and drain electrodes. The transfer and output characteristics of the device would then be measured to extract key performance metrics, including the field-effect mobility, the on/off current ratio, and the threshold voltage. These experimental results would provide a definitive assessment of its potential as a charge-transporting material in organic electronics.

Nonlinear Optical (NLO) Properties and Applications

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, leading to phenomena such as frequency doubling, optical switching, and optical limiting. Organic molecules with extended π-conjugation and significant intramolecular charge transfer are often excellent candidates for NLO applications.

The molecular structure of this compound, featuring an electron-deficient benzo[g]quinoxaline core and electron-rich furan substituents, suggests the potential for significant NLO properties. The delocalized π-electron system that extends across the molecule can lead to large third-order optical nonlinearities, which are characterized by the second hyperpolarizability (γ).

While direct experimental measurements of the NLO properties of this compound are not widely reported, studies on other quinoxaline derivatives have shown promising results. For instance, investigations into pyrrolo[1,2-a]quinoxalines have revealed large off-resonant second hyperpolarizability values, indicating their potential for use in photonic and optoelectronic devices. The NLO response of these materials can be tuned by modifying the substituent groups, with electron-donating and electron-withdrawing groups playing a crucial role in enhancing the molecular hyperpolarizability.

The evaluation of the NLO properties of this compound would typically involve techniques such as Z-scan or third-harmonic generation (THG) measurements. These experiments would quantify the nonlinear absorption coefficient (β) and the nonlinear refractive index (n2), from which the third-order susceptibility (χ(3)) and the molecular second hyperpolarizability (γ) can be determined. The findings from such studies would elucidate the potential of this compound for applications in all-optical switching, optical data storage, and other advanced photonic technologies.

Materials Science Applications and Functional Integration of 2,3 Di 2 Furanyl Benzo G Quinoxaline

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials

The quinoxaline (B1680401) scaffold is a well-established building block for electroluminescent materials due to its high thermal stability and electron-accepting nature, which facilitates charge transport and injection in OLED devices. While direct reports on the use of 2,3-Di(2-furanyl)benzo[g]quinoxaline in OLEDs are not prevalent, the performance of analogous compounds underscores its potential.

Role as Emitters or Host Materials

Quinoxaline derivatives have been successfully employed as both emitters (guests) and hosts in the emissive layer of OLEDs. The fused aromatic system of the benzo[g]quinoxaline (B1338093) core provides rigidity and a high glass transition temperature, crucial for the morphological stability and longevity of OLED devices. The emission color of these materials can be tuned by modifying the substituents at the 2 and 3 positions.

For instance, the closely related compound 2,3-Di(furan-2-yl)quinoxaline , which lacks the fused benzo ring, is known to be a blue fluorescent dye. medchemexpress.commedchemexpress.com This suggests that the fundamental chromophore exhibits luminescence in the higher-energy visible spectrum. More complex fused systems, such as dibenzo[f,h]furo[2,3-b]quinoxaline (diBFQ) and its derivatives, have been developed as highly efficient deep-blue fluorescent materials for OLEDs. rsc.org Devices using a diBFQ derivative as a dopant achieved pure blue emission with Commission Internationale de l'Eclairage (CIE) coordinates of (0.154, 0.102) and an external quantum efficiency (EQE) of 2.28%. rsc.org By modifying the core and substituents, red-emitting materials have also been realized. A donor-acceptor type emitter based on a 2-phenylbenzo[g]furo[2,3-b]-quinoxaline acceptor showed saturated red emission at 620 nm with a maximum EQE of 2.09% in non-doped OLEDs. researchgate.netbohrium.com

Given these findings, this compound could potentially serve as a blue emitter, leveraging the properties of its core components. The furan (B31954) rings may further influence the material's solid-state packing and photoluminescence quantum yield.

Table 1: Performance of OLEDs Based on Related Quinoxaline Derivatives

Compound/DerivativeRoleEmission Peak (nm)Max. EQE (%)CIE CoordinatesReference(s)
dP-diBFQ¹Dopant~4452.63(0.154, 0.102) rsc.org
TPA-PFQ²Emitter6202.09Not Reported researchgate.netbohrium.com

¹ dP-diBFQ: 3,6-bis(4-isopropylphenyl)-11-phenyldibenzo[f,h]furo[2,3-b]quinoxaline ² TPA-PFQ: Emitter based on a 2-phenylbenzo[g]furo[2,3-b]-quinoxaline acceptor and a triphenylamine (B166846) donor

Thermally Activated Delayed Fluorescence (TADF) Characteristics

Thermally activated delayed fluorescence (TADF) is a mechanism that allows OLEDs to achieve up to 100% internal quantum efficiency by harvesting non-emissive triplet excitons. This process relies on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEₛₜ). Quinoxaline derivatives are frequently used as the electron-accepting core in donor-acceptor molecules designed for TADF.

While the TADF properties of this compound have not been specifically documented, related structures have shown significant TADF characteristics. Researchers have designed efficient yellow and red TADF emitters using a quinoxaline-derived acceptor coupled with donor units like dimethylacridine or phenoxazine. rsc.org These molecules exhibit the small ΔEₛₜ values, high photoluminescence quantum yields, and short delayed fluorescence lifetimes necessary for high-performance TADF-OLEDs. rsc.org The development of these materials demonstrates that the quinoxaline core is an effective platform for engineering TADF properties. The electronic nature of the difuranyl substituents on the benzo[g]quinoxaline core would be a critical factor in determining the energy levels of the S₁ and T₁ states and thus its potential as a TADF material.

Organic Photovoltaic (OPV) Cells and Photoactive Layers

In the field of organic photovoltaics, materials with broad absorption spectra, high charge carrier mobility, and appropriate energy levels are required for the photoactive layer. Quinoxaline-based materials, typically in polymeric form, are often used as electron acceptors or as part of a donor-acceptor polymer backbone due to their electron-deficient characteristics.

There are no specific reports detailing the use of this compound in OPV devices. However, the constituent furan and quinoxaline moieties are both valuable components in photovoltaic materials. Furan and its fused-ring derivative, benzodifuran, are incorporated into semiconducting polymers for OPVs, with some benzodifuran-based polymers achieving power conversion efficiencies (PCEs) exceeding 6%. tdl.orgrsc.org Similarly, conjugated polymers incorporating quinoxaline units have been extensively developed for use in bulk heterojunction solar cells. nanoscience.or.kr A polymer series based on a benzodithiophene donor and a di-2-thienyl-quinoxaline acceptor achieved a PCE of 3.2% with a high open-circuit voltage of 0.88 V, demonstrating the utility of the quinoxaline unit in tuning the polymer's energy levels. nanoscience.or.kr

Therefore, this compound could be a valuable monomer for synthesizing new donor-acceptor conjugated polymers for OPV applications.

Organic Field-Effect Transistors (OFETs) and Organic Semiconductors

OFETs are fundamental components of organic electronics, and their performance hinges on the charge-transporting capabilities of the organic semiconductor layer. Furan-containing π-conjugated molecules are an emerging class of organic semiconductors, with some quinoidal oligofurans achieving high charge carrier mobilities. researchgate.net

Specific OFET data for this compound is not available. However, research on structurally similar compounds highlights the potential of this molecular framework. A derivative based on the 2-phenyl-benzo[g]furo[2,3-b]quinoxaline skeleton, which combines furan and quinoxaline motifs in a fused system, was reported to be a multifunctional organic semiconductor. rsc.org Single-crystal OFETs fabricated from this material exhibited a respectable hole mobility of 2.58 × 10⁻² cm² V⁻¹ s⁻¹. researchgate.netrsc.org Other complex quinoxaline-based systems, such as thiadiazoloquinoxaline-fused naphthalenediimides , have been designed as n-type semiconductors, achieving electron mobilities of 0.03 cm² V⁻¹ s⁻¹. nih.gov

These findings suggest that the this compound scaffold possesses the necessary electronic and structural features to function as an organic semiconductor. The planarity of the benzo[g]quinoxaline core combined with the π-systems of the furan rings could facilitate intermolecular π-π stacking, which is crucial for efficient charge transport in thin-film transistors.

Table 2: Charge Carrier Mobilities of Related Quinoxaline and Furan-Based Semiconductors in OFETs

Compound/DerivativeMobility TypeMax. Mobility (cm² V⁻¹ s⁻¹)Device TypeReference(s)
2-phenyl-benzo[g]furo[2,3-b]quinoxalineHole2.58 × 10⁻²Single-Crystal OFET researchgate.netrsc.org
TQ-f-NDIs¹Electron0.03Dip-Coated OFET nih.gov

¹ TQ-f-NDIs: Thiadiazoloquinoxaline-fused naphthalenediimides

Development of Fluorescent Probes and Chemosensors

The inherent fluorescence of the quinoxaline core makes it an excellent platform for developing chemosensors and biological probes. The fluorescence properties, such as intensity and wavelength, can be designed to change in response to environmental factors like viscosity, pH, or the presence of specific analytes.

The direct analogue, 2,3-Di(furan-2-yl)quinoxaline , is known to be a blue fluorescent dye that is cell-permeable, making it suitable for bio-imaging applications. medchemexpress.commedchemexpress.com Furthermore, derivatives of the benzo[g]quinoxaline core have been specifically engineered as functional fluorescent probes. nih.gov By attaching a phenyl ring with a rotatable single bond to the core, researchers created a series of viscosity-sensitive probes. Derivatives with strong electron-donating groups on the phenyl ring showed a particularly sensitive fluorescence response to changes in solvent viscosity, demonstrating their potential for mapping viscosity in biological systems. nih.gov Another related structure, 6,7-di(furan-2-yl)- medchemexpress.comresearchgate.netresearchgate.netthiadiazolo[3,4-g]quinoxaline , has been used as an acceptor to build fluorophores for near-infrared imaging. researchgate.net

Given the confirmed fluorescence of its core and analogues, this compound holds significant promise as a scaffold for the design of novel fluorescent probes and chemosensors.

Polymeric Architectures and Conjugated Polymers Incorporating Furan-Quinoxaline Units

Integrating functional units like this compound into polymeric backbones is a key strategy for creating advanced materials for organic electronics. The properties of the resulting polymer can be tailored by combining the electron-accepting furan-quinoxaline unit with various electron-donating co-monomers.

This donor-acceptor (D-A) approach is widely used to create low-bandgap polymers for applications in OPVs and OFETs. For example, polymers alternating benzodithiophene (donor) and di-thienyl-quinoxaline (acceptor) units have been synthesized and successfully applied in polymer solar cells. nanoscience.or.kr The synthesis of such copolymers is typically achieved through palladium-catalyzed cross-coupling reactions, such as Stille or Suzuki coupling, which would be applicable for polymerizing functionalized derivatives of this compound.

By incorporating the this compound moiety, new conjugated polymers could be developed. These materials would benefit from the established electronic properties of the quinoxaline core and the furan rings, potentially leading to novel semiconductors with tailored absorption profiles, energy levels, and charge transport characteristics for a range of materials science applications.

Structure Property Relationships in 2,3 Di 2 Furanyl Benzo G Quinoxaline Analogues

Influence of Furan (B31954) Ring Orientation and Substitution on Electronic Properties

The electronic properties of 2,3-Di(2-furanyl)benzo[g]quinoxaline and its analogues are profoundly influenced by the electron-rich nature of the furan rings and their orientation relative to the central quinoxaline (B1680401) core. The furan moieties typically act as electron-donating groups, which primarily define the energy of the Highest Occupied Molecular Orbital (HOMO). researchgate.netresearchgate.net Conversely, the electron-deficient quinoxaline unit serves as the acceptor, controlling the Lowest Unoccupied Molecular Orbital (LUMO) energy. This donor-acceptor (D-A) architecture is fundamental to the electronic structure of these molecules. researchgate.net

The dihedral angle (twist) between the planes of the furan rings and the benzo[g]quinoxaline (B1338093) core is a critical parameter. A more planar conformation leads to enhanced π-conjugation, which typically results in a smaller HOMO-LUMO gap and a red-shift in the absorption spectrum. d-nb.info However, significant steric hindrance between the rings can force a more twisted conformation. This twisting can disrupt π-conjugation, leading to a larger band gap. researchgate.net Studies on analogous 2,3-disubstituted quinoxalines have shown that the dihedral angles between phenyl substituents and the quinoxaline nucleus can range from 35.5° to 68.4°, significantly impacting electronic communication. researchgate.net

Substitution on the furan rings provides another powerful tool for tuning electronic properties. Attaching electron-donating groups (e.g., alkoxy) to the furan rings would raise the HOMO level, while introducing electron-withdrawing groups (e.g., cyano) would lower it. This allows for the fine-tuning of the material's ionization potential and electron-donating capability.

Impact of Benzo[g]quinoxaline Core Modifications on Photophysical Behavior

Modifications to the benzo[g]quinoxaline core are instrumental in tailoring the photophysical properties of these compounds. The benzo[g]quinoxaline unit, being a large, aromatic, and electron-deficient system, forms the foundation of the molecule's absorption and emission characteristics. nih.gov

Expanding the π-conjugated system of the core, for instance by fusing additional aromatic rings to create structures like acenaphtho[1,2-b]quinoxaline, typically results in a bathochromic (red) shift in both absorption and emission spectra. nih.gov This is because extending conjugation lowers the LUMO energy level, thereby reducing the energy gap. researchgate.net

The introduction of substituents directly onto the benzo[g]quinoxaline core offers a versatile strategy for property modulation. Electron-withdrawing groups, such as halogens (F, Cl) or cyano (CN) groups, further lower the LUMO energy level. d-nb.info This enhances the electron-accepting nature of the core, which can increase intramolecular charge transfer (ICT) character and often leads to red-shifted emission. nih.govresearchgate.net Conversely, attaching electron-donating groups would raise the LUMO, causing a blue-shift. Studies on related quinoxaline derivatives demonstrate that such substitutions allow for precise control over emission colors, spanning from blue to yellow and red. nih.govresearchgate.net For example, a series of quinoxaline-based dyes showed emission maxima ranging from 465 nm to 566 nm depending on the donor-acceptor segments used. researchgate.net

The table below illustrates the effect of core modification and substitution on the photophysical properties of selected quinoxaline-based materials.

Compound TypeModificationAbsorption Max (λmax, nm)Emission Max (λem, nm)Optical Band Gap (Eg, eV)Source
2,3-Diphenylquinoxaline (B159395) (DPQ)Base Structure--3.34 researchgate.net
Indolo[2,3-b]quinoxaline DerivativeFused Ring System501-561-- researchgate.net
Quinoxaline-based Dye (SA1)End-capped Engineering861 (in Chloroform)-1.91 nih.gov
Quinoxaline-based Dye (R4)Terminal Acceptor Mod.--2.26 researchgate.net
Polymer (PQTT)Thieno[3,2-b]thiophene alternate--1.65 rsc.org

Rational Design Principles for Tuning Band Gaps and Charge Transfer Efficiency

The rational design of this compound analogues for specific applications hinges on precise control over their frontier molecular orbital (HOMO and LUMO) energies, which in turn dictates the band gap and charge transfer efficiency. rsc.orgresearchgate.net The D-A structure is central to this design process.

Tuning the Band Gap: The energy band gap (Eg) is primarily the difference between the LUMO of the acceptor (benzo[g]quinoxaline) and the HOMO of the donor (difuranyl substituents). To achieve a smaller band gap, which is desirable for absorbing a broader range of light in solar cells, two main strategies are employed: rsc.org

Raising the HOMO Energy: This can be achieved by using stronger electron-donating units in place of or as substituents on the furan rings.

Lowering the LUMO Energy: This is accomplished by increasing the electron-accepting strength of the quinoxaline core, for example, by adding potent electron-withdrawing groups like fluorine or cyano groups. d-nb.info

Computational methods like Density Functional Theory (DFT) are invaluable for predicting these energy levels before synthesis, allowing for the systematic design of molecules with targeted band gaps. researchgate.netnih.gov For instance, theoretical studies on quinoxaline-based molecules have shown that modifying terminal acceptor units can curtail the bandgap by up to 24%. researchgate.net

Enhancing Charge Transfer Efficiency: Efficient intramolecular charge transfer (ICT) from the donor (furan) to the acceptor (benzo[g]quinoxaline) moiety is crucial for many optoelectronic applications. researchgate.net This efficiency is influenced by:

Electronic Coupling: A smaller dihedral angle between the donor and acceptor units generally improves electronic coupling and facilitates more efficient charge transfer.

Energy Level Alignment: For applications in devices like solar cells or OLEDs, the HOMO and LUMO levels of the material must be appropriately aligned with those of adjacent layers (e.g., electrodes, other organic semiconductors) to ensure efficient charge injection, extraction, and transport. d-nb.infobeilstein-journals.org Strategic design can optimize this alignment; for example, aligning the LUMO level with the conduction band of an electron transport layer can improve device performance. beilstein-journals.org

Correlation between Molecular Structure, Crystal Packing, and Device Performance Parameters

Beyond the properties of a single molecule, the performance of a material in a solid-state device is critically dependent on how the molecules arrange themselves in thin films, a factor known as crystal packing. bohrium.comresearchgate.net The interplay between molecular structure and intermolecular interactions governs this packing, which in turn influences key device parameters like charge carrier mobility and efficiency. rsc.orgrsc.org

Intermolecular Interactions: Non-covalent interactions are the driving forces behind crystal engineering. bohrium.com

π-π Stacking: This is the dominant interaction for aromatic systems and is crucial for charge hopping between molecules. Stronger π-π interactions generally lead to higher charge mobility. researchgate.net

Hydrogen Bonds: Weak C-H···N or C-H···O interactions involving the quinoxaline nitrogen atoms or furan oxygen atoms can provide additional stability and direct the packing arrangement, influencing the orientation of molecules relative to each other. researchgate.netrsc.org

Side-Chain Engineering: The introduction of alkyl side chains onto the molecular framework can be used to control solubility and influence thin-film morphology. rsc.org The position and length of these chains can modify the intermolecular distance and packing order, significantly impacting device performance. For example, studies on quinoxaline-based polymers have shown that altering the position of alkoxy side chains can dramatically change charge transport and power conversion efficiency in solar cells. nih.govbeilstein-journals.org

Future Prospects and Emerging Research Avenues for 2,3 Di 2 Furanyl Benzo G Quinoxaline Based Materials

Advanced Material Architectures and Hybrid Systems

The inherent properties of 2,3-Di(2-furanyl)benzo[g]quinoxaline make it an exceptional building block for the creation of complex material architectures and hybrid systems. Future research is anticipated to focus on integrating this molecule into larger, functional assemblies to harness and amplify its characteristics.

Polymer Composites and Copolymers: One of the most promising directions is the incorporation of this compound as a key component in conjugated polymers. By synthesizing alternating copolymers with various electron-donating or electron-accepting monomers, it will be possible to fine-tune the electronic and optical properties of the resulting materials. nsf.govfrontiersin.org For instance, copolymerization with fluorene (B118485) units has been shown to yield materials with blue electroluminescence, and the quinoxaline (B1680401) content can be used to optimize light-emitting properties. nsf.gov The furan (B31954) moieties in this compound are expected to influence the polymer's planarity and charge transport characteristics. github.io

Layered Materials and Thin Films: The development of methodologies for creating well-ordered thin films and layered structures is crucial for electronic applications. Techniques such as physical vapor deposition and solution-shearing can be employed to fabricate thin films of this compound and its derivatives. github.io The planarity of the benzo[g]quinoxaline (B1338093) core, combined with the potential for intermolecular interactions involving the furan rings, will likely facilitate the formation of organized layers. nih.govnih.gov These ordered structures are essential for efficient charge transport in devices like organic field-effect transistors (OFETs).

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen atoms within the quinoxaline ring and the oxygen atoms in the furan rings present potential coordination sites for metal ions. This opens up the possibility of constructing novel metal-organic frameworks (MOFs) or coordination polymers. These materials could exhibit interesting properties such as porosity for gas storage and separation, or catalytic activity. The selection of metal nodes and the geometry of the this compound ligand would dictate the dimensionality and functionality of the resulting framework.

Supramolecular Organization and Self-Assembly for Controlled Properties

The ability of molecules to self-assemble into well-defined supramolecular structures is a powerful tool for creating materials with precisely controlled properties. For this compound, intermolecular forces are expected to play a crucial role in dictating the packing and, consequently, the material's function.

Non-covalent interactions such as π-π stacking, C-H···π interactions, and potential interactions involving the furan's oxygen atom will govern the self-assembly process. nih.gov Studies on related quinoxaline derivatives have shown that the nature and position of substituents significantly influence the crystal packing, leading to motifs like the herringbone pattern. nih.gov The introduction of the furan rings is anticipated to modify these interactions, potentially leading to novel packing arrangements with enhanced electronic coupling between adjacent molecules.

Controlling the self-assembly process, for instance, through solvent choice, temperature, or surface modification, will enable the tuning of the material's optical and electronic properties. This control is vital for applications where specific molecular orientations are required, such as in OFETs where a high degree of order is necessary for efficient charge mobility.

Theoretical Predictions for Novel Functional Materials

Computational modeling, particularly Density Functional Theory (DFT), is an indispensable tool for predicting the properties of new materials and guiding synthetic efforts. nih.gov Theoretical studies on various quinoxaline derivatives have already provided valuable insights into their electronic structure, optical properties, and potential for charge transport. nih.govrsc.org

For this compound, DFT calculations can predict key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the bandgap, and the intramolecular charge transfer characteristics. rsc.org These predictions are crucial for assessing its suitability for various applications. For example, the calculated HOMO-LUMO gap can indicate the material's potential as a semiconductor or a light-emitting material. github.io

Furthermore, theoretical models can be used to design novel functional materials based on the this compound scaffold. By computationally screening different derivatives with various functional groups, it is possible to identify candidates with optimized properties for specific applications, such as improved charge mobility for OFETs or tailored absorption and emission spectra for OLEDs and solar cells. nih.gov

PropertyPredicted Significance for this compound-Based Materials
HOMO/LUMO Levels Determines the ease of electron injection and extraction in electronic devices. Crucial for designing efficient OLEDs and solar cells.
Bandgap Dictates the optical absorption and emission properties. A tunable bandgap is desirable for various optoelectronic applications.
Intramolecular Charge Transfer (ICT) Influences the photophysical properties, including fluorescence and solvatochromism. Important for developing sensors and probes.
Molecular Planarity Affects the degree of intermolecular π-π stacking and, consequently, charge transport mobility in thin films.
Reorganization Energy A key parameter in determining the charge transfer rates in organic semiconductors. Lower values are generally desirable for high-mobility materials.

Expanding the Scope of Optoelectronic and Sensing Applications

Building on the foundational understanding of its properties, the future for this compound lies in expanding its use in a variety of high-performance applications.

Organic Light-Emitting Diodes (OLEDs): Quinoxaline derivatives are already recognized for their potential in OLEDs, often serving as electron-transporting or emissive materials. rsc.org The introduction of furan rings in this compound could lead to materials with unique emission characteristics. The inherent fluorescence of the molecule, which has been noted to be blue for 2,3-di(furan-2-yl)quinoxaline, suggests potential for blue-emitting OLEDs, a critical component for full-color displays and solid-state lighting. chemisgroup.us

Organic Field-Effect Transistors (OFETs): The extended π-conjugated system of benzo[g]quinoxaline, coupled with the potential for ordered packing, makes its derivatives promising candidates for the active layer in OFETs. frontiersin.org Research into related quinoxaline-based polymers has demonstrated p-type semiconductor behavior with respectable hole mobilities. frontiersin.org The furan substituents in this compound are expected to influence the charge carrier mobility, and theoretical studies can help in understanding and optimizing this property. github.io

Chemosensors: The electron-deficient nature of the quinoxaline ring system, combined with the potential for functionalization, makes these compounds excellent platforms for the development of chemosensors. nih.govmdpi.comresearchgate.net The furan rings in this compound could serve as additional binding sites or modulate the electronic properties upon interaction with analytes. This could lead to the development of highly selective and sensitive colorimetric or fluorescent sensors for ions or small molecules. nih.gov

Q & A

Q. What are the standard synthetic routes for 2,3-diarylquinoxalines, and how do reaction conditions influence yield?

The condensation of o-phenylenediamine derivatives with 1,2-diketones (e.g., benzil or furyl glyoxal) is the most common method. This reaction typically proceeds in solvents like ethanol or methanol under reflux, with yields influenced by temperature, solvent polarity, and substituent electronic effects . For example, uncatalyzed green syntheses achieve >90% yields in 30 minutes under mild conditions (e.g., aqueous ethanol at 50°C) by optimizing stoichiometry and solvent choice .

Q. How is structural characterization of 2,3-diarylquinoxalines performed using spectroscopic techniques?

  • IR spectroscopy : Identifies key functional groups (e.g., C=N stretching at ~1600 cm⁻¹ and furan C-O-C vibrations at ~1250 cm⁻¹) .
  • NMR : Distinguishes aromatic protons (δ 7.0–8.5 ppm) and substituent effects (e.g., furyl protons at δ 6.5–7.5 ppm) .
  • Mass spectrometry : Confirms molecular weight (e.g., [M+H]⁺ at m/z 282.34 for 2,3-diphenylquinoxaline) .

Q. What pharmacological activities are associated with quinoxaline derivatives?

Quinoxalines exhibit antiviral, anticancer (e.g., DNA intercalation in colon cancer), and neuroprotective properties. For instance, 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline (NBQX) acts as a selective non-NMDA glutamate receptor antagonist, showing neuroprotection in ischemia models .

Q. Which analytical methods are used to quantify quinoxaline derivatives in complex matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) is standard for purity assessment. Detection limits for genotoxic impurities (e.g., alkylating agents) can reach 1 ppm using hyphenated techniques like LC-MS/MS .

Advanced Research Questions

Q. How do π-conjugation and substituent effects influence the optoelectronic properties of 2,3-diarylquinoxalines?

Extended π-systems (e.g., benzo[g]quinoxaline) reduce bandgaps, enabling applications in organic LEDs. For example, copolymers with 2,3-bis(p-phenylene)quinoxaline emit blue light (429–439 nm) with external quantum efficiencies up to 1% in LEDs . Substituents like thiophene enhance charge transport via S···π interactions, as shown in 2,3-di(thiophen-2-yl)quinoxaline derivatives .

Q. What mechanistic insights explain the DNA-binding activity of benzo[g]quinoxaline derivatives?

Planar fused-ring systems (e.g., 6H-indolo[2,3-b]quinoxaline) intercalate into DNA minor grooves, stabilized by π-π stacking and hydrogen bonding. Thermal denaturation studies show ΔTₘ values >10°C for derivatives with electron-withdrawing groups (e.g., -NO₂), enhancing binding affinity .

Q. How can microwave-assisted synthesis overcome challenges in 2,3-disubstituted quinoxaline functionalization?

Microwave irradiation (100–150°C, 10–30 min) enables metal-free nucleophilic aromatic substitution of 2,3-dichloroquinoxaline with amines or thiols, achieving >85% yields. This method avoids side reactions common in conventional heating, such as ring-opening .

Q. What strategies resolve contradictions in reported synthetic yields for 2,3-diarylquinoxalines?

Discrepancies arise from catalyst use (e.g., NH₄HF₂ in benzo[g]quinoxaline synthesis vs. catalyst-free methods). Kinetic studies suggest that protic solvents (e.g., methanol) accelerate imine formation, while bulky aryl groups slow cyclization, requiring longer reaction times .

Q. How do structural modifications impact the cytotoxicity of platinum(II)-quinoxaline complexes?

Seven-membered chelate Pt(II) complexes (e.g., bbqPtCl₂) exhibit lower IC₅₀ values (~50 µM) in HepG2 cells compared to smaller analogs. DFT calculations correlate increased π-conjugation with slower ligand substitution kinetics, enhancing cellular uptake and DNA interaction .

Q. What computational methods predict substituent effects on quinoxaline reactivity?

Density functional theory (DFT) calculates electronic descriptors (e.g., HOMO-LUMO gaps, Fukui indices) to guide functionalization. For example, electron-deficient aryl groups at the 2,3-positions increase electrophilicity, favoring nucleophilic attack at C4 .

Methodological Challenges

Q. What are the key challenges in achieving regioselective functionalization of benzo[g]quinoxaline?

Steric hindrance from fused benzene rings limits substitution at C6 and C7. Directed ortho-metalation (e.g., using LiTMP) or Pd-catalyzed C-H activation enables selective C-H bond functionalization, as demonstrated in nitro- and sulfamoyl-substituted derivatives .

Q. How can crystallographic data inform the design of quinoxaline-based materials?

Single-crystal X-ray diffraction reveals packing motifs (e.g., criss-cross π-stacking in 2,3-diethylbenzo[g]quinoxaline with centroid separations of 3.58 Å) critical for charge transport in organic semiconductors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.